molecular formula C18H24N2O B2947623 Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- CAS No. 959003-65-7

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

Cat. No.: B2947623
CAS No.: 959003-65-7
M. Wt: 284.403
InChI Key: PRXBAPUGJXTDBN-ONEGZZNKSA-N
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Description

The compound Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- features a unique hybrid structure combining an adamantane moiety, a 1,5-dimethylpyrazole ring, and a propenone (α,β-unsaturated ketone) linker. The propenone group introduces conjugation, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXBAPUGJXTDBN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propenone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- is of particular interest due to its unique structure, which combines an adamantane moiety with a pyrazole ring. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

Anticancer Activity

Recent studies have demonstrated that propenone derivatives exhibit significant anticancer properties. For instance, a library of imidazopyridine–propenone conjugates showed promising antiproliferative activity against various human cancer cell lines, including lung cancer cells (A549) with IC50 values as low as 0.86 μM . Propenones have been shown to induce apoptosis through mechanisms such as cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Propenone Derivatives

CompoundCell LineIC50 (μM)Mechanism
Propenone AA5490.86Apoptosis induction
Propenone BHeLa1.25Cell cycle arrest
Propenone CPC-30.95Tubulin inhibition

Antimicrobial Activity

The antimicrobial properties of propenone derivatives have also been explored. Compounds derived from the propenone framework have shown efficacy against various bacterial strains. For example, studies indicate that certain propenones exhibit significant antibacterial activity against Gram-positive bacteria . The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole or adamantane moieties can enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Propenones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Propenone DStaphylococcus aureus31.25 µg/mL
Propenone EEscherichia coli25 µg/mL

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, propenones also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.

The biological activities of Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other propenones, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Interaction with DNA Topoisomerases : Some studies indicate that propenones may interfere with DNA topoisomerases, crucial for DNA replication and transcription.
  • Modulation of Cytokine Production : The compound may reduce inflammatory cytokines through the inhibition of NF-kB signaling pathways.

Case Studies

A notable study evaluated the cytotoxicity of various propenones against prostate cancer cells (PC-3). Results indicated that modifications in the substituents significantly impacted cytotoxicity levels, with some derivatives achieving IC50 values below 1 μM . This emphasizes the importance of structural optimization in developing effective anticancer agents.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The α,β-unsaturated ketone undergoes cyclocondensation with hydrazines to form pyrazoline derivatives, leveraging the propenone’s electrophilic β-carbon:

SubstrateReagents/ConditionsProductApplicationSource
Propenone + Hydrazine hydrateEtOH, HCl, reflux, 6h3-Adamantyl-5-(1,5-dimethylpyrazol-4-yl)-4,5-dihydropyrazoleAnticonvulsant precursors
Propenone + PhenylhydrazineAcOH, 80°C, 4h1-Phenylpyrazoline analogAntimicrobial agents

Key Observation : Electron-withdrawing adamantyl groups enhance electrophilicity at the β-position, favoring cyclization .

Nucleophilic Additions

The ketone group participates in nucleophilic additions , forming secondary alcohols or amines:

Reaction TypeReagents/ConditionsProductYieldNotesSource
Grignard additionCH₃MgBr, THF, 0°C → RTTertiary alcohol derivative55%Steric hindrance limits yield
Reductive aminationNH₃, NaBH₃CN, MeOHSecondary amine62%Adamantane stability confirmed

Structural Impact : Adamantane’s bulkiness reduces reaction rates but stabilizes products against decomposition .

Electrophilic Aromatic Substitution (EAS)

The 1,5-dimethylpyrazole moiety undergoes halogenation and nitration :

ReactionReagents/ConditionsPosition SubstitutedProduct ApplicationSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°CC-3 of pyrazoleAntiproliferative agents
NitrationHNO₃, H₂SO₄, 0°CC-4 of pyrazoleEnergetic materials

Regioselectivity : Methyl groups at C-1 and C-5 direct electrophiles to C-3 and C-4 positions .

Oxidation and Reduction

The propenone’s double bond and ketone group are redox-active:

ReactionReagents/ConditionsProductOutcomeSource
Ketone reductionNaBH₄, MeOH, 0°CAllylic alcoholIncreased hydrophilicity
Double bond hydrogenationH₂, Pd/C, EtOAcSaturated adamantyl-pyrazole ketoneReduced reactivity

Challenges : Adamantane’s rigidity complicates catalyst access during hydrogenation .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings for biaryl synthesis:

SubstrateReagents/ConditionsProductYieldSource
4-Bromopyrazole-propenone + Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Phenylpyrazole-propenone74%

Utility : Facilitates modular derivatization for drug discovery .

Key Research Findings

  • Adamantane Stability : The adamantyl group resists oxidation and electrophilic attack, making it ideal for stabilizing reactive intermediates .

  • Pyrazole Reactivity : Methyl groups enhance electron density at C-3/C-4, favoring EAS and cross-coupling .

  • Pharmacological Potential : Derivatives exhibit antimicrobial and anticonvulsant activities, though clinical data remain exploratory .

For synthetic protocols and spectral data, refer to primary sources , , and .

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / Example ID Core Structure Key Functional Groups Synthesis Route Highlights Pharmacological Notes (if available)
Target Compound Adamantane-propenone-pyrazole Adamantane, 1,5-dimethylpyrazole, ketone Not explicitly described in evidence Inferred bioactivity based on adamantane-pyrazole hybrids
Example 24 (Patent, ) Adamantane-methyl-pyrazole-benzothiazole Adamantane-methyl, benzothiazole, pyrazole Multi-step condensation/alkylation Activity data in patent Tables 1–5 (e.g., enzyme inhibition)
Compounds 7a/7b () Pyrazole-thiophene Amino-hydroxy pyrazole, thiophene Condensation with malononitrile/sulfur No explicit bioactivity reported
Compounds 11a/11b () Pyrazole-pyran Amino-hydroxy pyrazole, pyran Similar condensation with cyanoacetate No explicit bioactivity reported
3,4-Diphenyl-1H-pyrazole-1-propanamine () Pyrazole-propanamine Diphenylpyrazole, propanamine Alkylation of pyrazole precursors Antidepressant activity (J. Med. Chem. 1985)

Key Structural Differences and Implications

  • Adamantane vs. Non-Adamantane Moieties: The adamantane group in the target compound and Example 24 enhances lipophilicity compared to non-adamantane analogs (e.g., 7a/7b, 11a/11b). This improves blood-brain barrier penetration but may reduce aqueous solubility.
  • Pyrazole Substitution: The 1,5-dimethylpyrazole in the target compound reduces hydrogen-bonding donors compared to amino-hydroxy pyrazoles in 7a/7b and 11a/11b, possibly altering target selectivity .

Pharmacological Potential

  • Antidepressant Analogs : The 3,4-diphenylpyrazole-propanamine compound () demonstrates that pyrazole derivatives can target neurological pathways, though the target compound’s adamantane group may shift activity toward anti-inflammatory or antiviral targets .

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